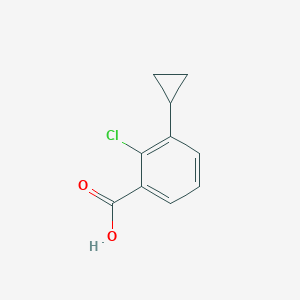

2-chloro-3-cyclopropylbenzoicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-3-cyclopropylbenzoic acid is an organic compound with a molecular formula of C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyclopropylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. Another method involves the cyclopropanation of 2-chlorobenzoic acid using diazomethane (CH2N2) in the presence of a catalyst such as copper(I) chloride (CuCl).

Industrial Production Methods

Industrial production of 2-chloro-3-cyclopropylbenzoic acid typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or ketones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of carboxylic acids or ketones from the cyclopropyl group.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-3-cyclopropylbenzoic acid has been investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in targeting specific biological pathways, particularly in the treatment of inflammatory diseases and microbial resistance.

- Case Study: Anti-inflammatory Activity

Preliminary studies have indicated that derivatives of 2-chloro-3-cyclopropylbenzoic acid exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Further research is needed to elucidate the precise mechanisms of action.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecular architectures.

- Synthesis Pathways :

Several synthetic routes have been developed to produce 2-chloro-3-cyclopropylbenzoic acid, including:- Electrophilic Aromatic Substitution : This method allows for the introduction of the cyclopropyl group onto the benzoic acid framework.

- Functional Group Transformations : The compound can be modified through various reactions, such as esterification and amination, to yield derivatives with enhanced biological activity.

Agricultural Chemistry

Research has also explored the use of 2-chloro-3-cyclopropylbenzoic acid in agricultural applications, particularly as a herbicide or plant growth regulator. Its structural attributes may confer selective herbicidal activity against certain weed species while minimizing impact on crops.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-cyclopropylbenzoic acid | Chloro and cyclopropyl substituents | Potential anti-inflammatory |

| 4-Chloro-3-propylbenzoic acid | Propyl group instead of cyclopropyl | Antimicrobial |

| 3-Chloro-4-methylbenzoic acid | Methyl group at the para position | Anti-inflammatory |

| 2-Chloro-5-cyclohexylbenzoic acid | Cyclohexyl group instead of cyclopropyl | Potential anti-cancer properties |

This table highlights how variations in substituents can influence both biological activity and chemical reactivity, emphasizing the unique role of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Wirkmechanismus

The mechanism of action of 2-chloro-3-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

2-chloro-3-cyclopropylbenzoic acid can be compared with other similar compounds, such as:

2-chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.

3-cyclopropylbenzoic acid:

2-chloro-4-cyclopropylbenzoic acid: Has the cyclopropyl group at a different position, leading to different chemical and biological properties.

Biologische Aktivität

2-Chloro-3-cyclopropylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its interactions with biological targets, therapeutic implications, and relevant research findings.

2-Chloro-3-cyclopropylbenzoic acid is characterized by the following structural features:

- Chlorine Substituent : Located at the 2-position of the benzoic acid ring.

- Cyclopropyl Group : Attached at the 3-position, influencing its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-3-cyclopropylbenzoic acid has been explored primarily in relation to anti-inflammatory and antimicrobial properties. Similar compounds have shown varying degrees of activity based on their structural modifications.

Binding Affinity Studies

Preliminary studies suggest that compounds with similar structures may interact with specific proteins involved in inflammation or microbial resistance. For instance, compounds structurally related to 2-chloro-3-cyclopropylbenzoic acid have demonstrated significant binding affinities to various enzymes and receptors, indicating potential therapeutic roles.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-propylbenzoic acid | Propyl group instead of cyclopropyl | Antimicrobial |

| 3-Chloro-4-methylbenzoic acid | Methyl group at the para position | Anti-inflammatory |

| 2-Chloro-5-cyclohexylbenzoic acid | Cyclohexyl group instead of cyclopropyl | Potential anti-cancer properties |

This table illustrates how variations in substituents can significantly influence biological activity, emphasizing the unique profile of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Study on Antiparasitic Activity

A relevant study investigated the efficacy of benzamidobenzoic acids against kinetoplastid parasites, highlighting the importance of structural features for activity. Although not directly tested on 2-chloro-3-cyclopropylbenzoic acid, insights from these studies suggest that similar compounds could exhibit significant antiparasitic effects through targeted inhibition of key metabolic pathways in parasites like Trypanosoma brucei .

Inflammatory Response Modulation

Research has indicated that compounds with halogen substitutions, such as chlorine in 2-chloro-3-cyclopropylbenzoic acid, may enhance anti-inflammatory responses by modulating cytokine production. This modulation could be beneficial in treating conditions characterized by excessive inflammation, such as asthma or inflammatory bowel disease .

Eigenschaften

IUPAC Name |

2-chloro-3-cyclopropylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDSHAQBVRGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.